Molecular Identity: 1:1 Complex vs. Covalent Monomer – CAS 3823-94-7 Comparison
Methoxymethane;1,1,2-trifluoroethene (CAS 660821-32-9) exists as a non-covalent 1:1 complex with SMILES COC.FC=C(F)F, fundamentally different from the covalent monomer 1-methoxy-1,2,2-trifluoroethene (CAS 3823-94-7, SMILES COC(F)=C(F)F). The target compound's molecular formula C4H7F3O (MW 128.09 g/mol) is formally identical to that of its comparator, yet the connectivity differs: the complex features intact dimethyl ether and trifluoroethene subunits held by intermolecular hydrogen bonds, whereas the monomer contains a covalent C–O–C ether linkage connecting the methyl group directly to the fluorinated vinyl moiety [1]. This architectural distinction precludes the complex from undergoing the free-radical polymerization reactions that the monomer is patented for [2].
| Evidence Dimension | Molecular connectivity and chemical bonding type |
|---|---|
| Target Compound Data | Non-covalent 1:1 complex; SMILES COC.FC=C(F)F; intact DME and TrFE subunits |
| Comparator Or Baseline | 1-methoxy-1,2,2-trifluoroethene (CAS 3823-94-7); covalent monomer; SMILES COC(F)=C(F)F; C–O–C ether linkage |
| Quantified Difference | Covalent bond (monomer, ~350 kJ/mol C–O bond energy) vs. hydrogen bonds (complex, ~5–25 kJ/mol per bond); fundamentally different chemical species |
| Conditions | Structural identification by SMILES notation, PubChem CID comparison, and patent literature review |
Why This Matters
The non-covalent nature of the complex means it cannot be used as a drop-in replacement for trifluorovinyl ether monomers in polymerization reactions, making procurement based on application-specific chemical functionality essential.
- [1] SAS-BAK. Methoxymethane--1,1,2-trifluoroethene (1/1): Chemical Information. Searching, Assessment, and Screening System for Safer Alternative Chemicals. View Source
- [2] Dixon, W. T. U.S. Patent 2,917,548 (1959). Preparation and polymerization of 1-methoxy-1,2,2-trifluoroethene. Referenced in: US Patent Application US2003040591A1. View Source
